molecular formula C28H25NO6S B11161582 ethyl 2-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11161582
M. Wt: 503.6 g/mol
InChI Key: LKPSGJHFCQVMSG-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a chromenyl group, a benzothiophene ring, and an ethyl ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate is synthesized through a condensation reaction involving 2-hydroxyacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide.

    Coupling with Benzothiophene: The chromenyl intermediate is then coupled with a benzothiophene derivative through a nucleophilic substitution reaction, forming the core structure of the target compound.

    Introduction of the Ethyl Ester Group: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to increase yield and purity.

Chemical Reactions Analysis

ETHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

ETHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA and proteins, affecting cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

ETHYL 2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 2-oxo-4-phenylbutyrate: This compound has a similar ester functional group but lacks the benzothiophene and chromenyl moieties.

    Ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate: This compound shares the chromenyl group but differs in the substitution pattern and the presence of the benzothiophene ring.

Properties

Molecular Formula

C28H25NO6S

Molecular Weight

503.6 g/mol

IUPAC Name

ethyl 2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H25NO6S/c1-2-33-28(32)26-20-10-6-7-11-23(20)36-27(26)29-24(30)16-34-18-12-13-19-21(17-8-4-3-5-9-17)15-25(31)35-22(19)14-18/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,29,30)

InChI Key

LKPSGJHFCQVMSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Origin of Product

United States

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